N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
Description
N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Properties
IUPAC Name |
N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(13-9-12-5-1-4-8-16(12)23-11-13)21-17-10-19-14-6-2-3-7-15(14)20-17/h1,4-5,8,10,13H,2-3,6-7,9,11H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIUQLPEFRDEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CN=C2C1)NC(=O)C3CC4=CC=CC=C4OC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Ring: Starting from an appropriate aromatic diamine and a diketone, the quinoxaline ring can be synthesized through a condensation reaction.
Chromene Synthesis: The chromene structure can be formed via a cyclization reaction involving a phenol derivative and an aldehyde under acidic or basic conditions.
Amide Formation: The final step involves coupling the quinoxaline and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxide derivatives, while reduction could produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxamide share structural similarities.
Chromene Derivatives: Compounds such as 2H-chromene-3-carboxamide are structurally related.
Uniqueness
N-(5,6,7,8-tetrahydroquinoxalin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is unique due to the combination of the quinoxaline and chromene moieties, which may confer distinct chemical and biological properties compared to its individual components.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
